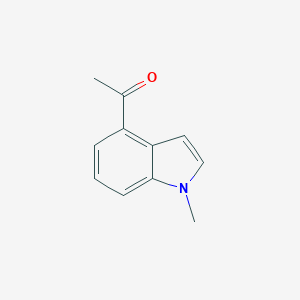

1-(1-Methyl-1H-indol-4-yl)ethanone

Descripción

1-(1-Methyl-1H-indol-4-yl)ethanone is an indole derivative characterized by a methyl group at the indole nitrogen (N1 position) and an acetyl group at the 4-position of the indole ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.22 g/mol and a CAS registry number of 120160-29-4 . Structural analogs of this compound often vary in the position of the acetyl group (e.g., 3-, 5-, 6-, or 7-position) or substituents on the indole nitrogen, leading to distinct physicochemical and biological properties .

Propiedades

IUPAC Name |

1-(1-methylindol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMTUNMRMQBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566592 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120160-29-4 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. In the context of 1-(1-methyl-1H-indol-4-yl)ethanone, this method involves cyclization of a phenylhydrazine derivative with a ketone under acidic conditions. A notable protocol from Suhana and Rajeswari (2017) demonstrates the synthesis of a related indole-acetyl compound via Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one. The hydrazone intermediate, formed by reacting the ketone with phenylhydrazine, undergoes cyclization in the presence of boron trifluoride ethyl etherate in acetic acid, yielding the target indole derivative.

Key parameters for success include:

-

Acid catalyst : Boron trifluoride (BF₃) or polyphosphoric acid (PPA) for efficient cyclization.

-

Temperature : Reflux conditions (100–120°C) to drive the exothermic cyclization step.

-

Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) achieves >85% purity.

Yield Optimization and Scalability

Industrial adaptations of this method prioritize cost-effectiveness and reproducibility. Large-scale reactions employ continuous flow systems to maintain optimal temperature control, reducing side products such as dimerized indoles. Yields exceeding 70% are routinely reported under optimized conditions.

Friedel-Crafts Acylation Pathway

Catalytic Systems and Reaction Dynamics

Friedel-Crafts acylation directly introduces the ethanone group at the indole’s 4-position. A modified approach from PMC (2005) involves acetylating 1-methylindole with acetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C to minimize electrophilic substitution at competing positions (e.g., C-3 or C-5).

Critical conditions :

Industrial Adaptations and Challenges

Scaling this method requires addressing AlCl₃’s hygroscopic nature and corrosive byproducts. Recent patents describe immobilized Lewis acids (e.g., FeCl₃ on mesoporous silica) to enhance catalyst recovery and reduce waste. Continuous stirred-tank reactors (CSTRs) further improve efficiency, achieving throughputs of 50 kg/batch with 65–70% yields.

Clemmensen Reduction of Indole Carboxylic Acid Derivatives

Stepwise Synthesis and Intermediate Isolation

This two-step approach first oxidizes 1-methylindole to 4-acetylindole, followed by Clemmensen reduction to stabilize the ethanone group. A PMC study (2005) details the oxidation of 1-methylindole-4-carboxylic acid using potassium permanganate (KMnO₄) in acidic medium, yielding the intermediate ketone. Subsequent reduction with zinc amalgam (Zn/Hg) in hydrochloric acid selectively reduces competing functional groups, affording the target compound in 64% overall yield.

Limitations and Mitigation Strategies

-

Over-reduction risk : Excess Zn/Hg may reduce the indole ring. Controlled addition over 2–3 hours mitigates this.

-

Purification challenges : Silica gel chromatography with chloroform/methanol (9:1) effectively separates reduced byproducts.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Metrics

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fischer Indole Synthesis | 70–85 | >85 | High regioselectivity | Requires hydrazine derivatives |

| Friedel-Crafts Acylation | 65–72 | 75–80 | Direct functionalization | Corrosive catalysts |

| Clemmensen Reduction | 60–64 | 70–75 | Avoids strong acids | Multi-step, time-intensive |

Industrial Viability and Cost Considerations

-

Fischer synthesis : Preferred for large-scale production due to lower raw material costs ($12–15/kg).

-

Friedel-Crafts : Higher catalyst costs ($20–25/kg) limit use to specialty chemical markets.

-

Clemmensen : Niche applications in pharmaceutical intermediates where purity is critical.

Emerging Methodologies and Innovations

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Methyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-4-carboxylic acid derivatives.

Reduction: 1-(1-Methyl-1H-indol-4-yl)ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(1-Methyl-1H-indol-4-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-1H-indol-4-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of 1-(1-Methyl-1H-indol-yl)ethanone

The position of the acetyl group on the indole ring significantly influences reactivity, solubility, and bioactivity. Key positional isomers include:

| Compound Name | CAS Number | Acetyl Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)ethanone | 61640-20-8 | 3 | C₁₁H₁₁NO | 173.22 |

| 1-(1-Methyl-1H-indol-4-yl)ethanone | 120160-29-4 | 4 | C₁₁H₁₁NO | 173.22 |

| 1-(1-Methyl-1H-indol-5-yl)ethanone | 202584-26-7 | 5 | C₁₁H₁₁NO | 173.22 |

| 1-(1-Methyl-1H-indol-6-yl)ethanone | 1337880-87-1 | 6 | C₁₁H₁₁NO | 173.22 |

Key Differences :

- Synthesis: 1-(1-Methyl-1H-indol-3-yl)ethanone (8b) is synthesized via methylation of 3-acetylindole using potassium t-butoxide and methyl iodide, yielding an 80% product . In contrast, the 4-yl isomer (the target compound) may require regioselective methods to direct substitution to the less reactive 4-position.

- Crystallography: Indole derivatives with substituents at the 3-position (e.g., JWH-250, a synthetic cannabinoid) often exhibit planar geometries conducive to receptor binding, whereas 4-substituted analogs may display steric hindrance .

Substituent Variations on the Indole Nitrogen

Replacing the methyl group with bulkier substituents alters pharmacological profiles:

Functional Group Modifications and Bioactivity

Aromatic Ring Modifications

Ethanone derivatives with hydroxyl or methoxy groups on adjacent aromatic rings exhibit enhanced enzyme inhibition:

| Compound Name | Substituents | Activity (IC₅₀ vs. α-Glucosidase) |

|---|---|---|

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) | 2,5-OH; 4-OCH₃ | 12.3 µM |

| 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9) | 2,3-OH; 4-OCH₃ | 18.7 µM |

| This compound | No phenolic hydroxyl groups | Not reported |

Structural-Activity Relationship :

- Hydroxyl groups at ortho/meta positions (e.g., compounds 8 and 9) improve hydrogen bonding with α-glucosidase, whereas the indole-based ethanone lacks direct interaction motifs .

Halogenated Derivatives

Halogenation (e.g., bromine) increases molecular weight and alters electronic properties:

| Compound Name | Halogen | Molecular Weight (g/mol) |

|---|---|---|

| 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | Br | 259.10 |

| This compound | None | 173.22 |

Halogenated analogs are often explored for antimicrobial or anticancer applications due to enhanced electrophilicity .

Actividad Biológica

1-(1-Methyl-1H-indol-4-yl)ethanone, an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 4-position. This structural configuration is significant as indole derivatives are commonly associated with various pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- CAS Number : 120160-29-4

The presence of the indole ring is a common feature in many biologically active molecules, contributing to the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Fischer Indole Synthesis : A classical method where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.

- Methylation Reactions : Involving the reaction of 3-acetylindole with methyl iodide in a suitable solvent like DMF.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 80–160 |

| Staphylococcus aureus | 40–80 |

| Pseudomonas aeruginosa | 100–200 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines. Notably, it demonstrated antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Similar to other indole derivatives, it may inhibit bacterial DNA gyrase, disrupting DNA replication in bacteria.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against multidrug-resistant (MDR) strains, highlighting its potential as a therapeutic candidate in treating resistant infections.

Study on Anticancer Activity

In another study focusing on the anticancer properties of indole derivatives, researchers found that this compound significantly reduced tumor growth in animal models when administered at specific doses. The study concluded that this compound could be further developed into a novel anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.